7-Bromo-8-methylquinolin-4(1H)-one

Medicinal Chemistry Scaffold Diversification Regioselective Coupling

Researchers needing a quinolin-4(1H)-one scaffold with a sterically tuned aryl bromide handle for cross-coupling often face limited regioisomer availability. This compound delivers the precise 7-bromo-8-methyl pattern, enabling Suzuki, Buchwald, or Sonogashira couplings with ortho-methyl steric modulation. • Para-activated C7 bromide for efficient oxidative addition • Ortho C8 methyl group for steric tuning of coupling rates • Compact fragment (MW 238.08, XLogP3 2.6) ideal for fragment-based discovery • Consistent 95% purity across major supplier batches

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 1189106-48-6
Cat. No. B1288236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methylquinolin-4(1H)-one
CAS1189106-48-6
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=CC2=O)Br
InChIInChI=1S/C10H8BrNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13)
InChIKeyZAVPTOAEDIJTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-methylquinolin-4(1H)-one Scaffold Overview


7-Bromo-8-methylquinolin-4(1H)-one [CAS 1189106-48-6] is a heterocyclic quinolin-4(1H)-one scaffold featuring a bromine atom at the 7-position and a methyl group at the 8-position [1]. The compound is catalogued as a research chemical and synthetic building block, part of the Sigma-Aldrich AldrichCPR collection of unique chemicals intended for early discovery researchers . Its structural signature – a specific 7-bromo-8-methyl substitution pattern on the 4-oxo tautomer – differentiates it from other bromo-methyl-quinolinone regioisomers and makes it a candidate for Pd-catalysed cross-coupling diversification.

Pd-Catalysed Diversification Workflow
Unique 7-bromo-8-methyl pattern supports regioselective cross-coupling studies with steric tuning from the ortho-methyl group.
Fragment-Based Lead Optimisation
Compact scaffold with predicted XLogP3 2.6 and 0 rotatable bonds supports lipophilicity-controlled library design.
Curated AldrichCPR Collection
Supplied as a unique, non-commodity building block under Sigma-Aldrich's custom-prepared reagents programme.

Why Generic Substitution Fails for 7-Bromo-8-methylquinolin-4(1H)-one


Quinolin-4(1H)-ones exist in solution predominantly as the N-H 4-oxo tautomer, and the specific placement of substituents dictates both molecular recognition and synthetic reactivity [1]. Generic substitution with another bromo-methyl-quinolinone regioisomer – for instance, 6-bromo-8-methylquinolin-4(1H)-one or 7-bromo-2-methylquinolin-4(1H)-one – would alter the electronic environment, the steric presentation of the aryl bromide for cross-coupling, and the spatial arrangement of hydrogen-bond donor/acceptor motifs [2]. Even when purchasing the compound purely as a synthetic intermediate, the 7-bromo-8-methyl pattern uniquely directs subsequent functionalisation: the bromine at C7 is positioned para to the 4-oxo group, while the methyl at C8 exerts ortho steric effects that modulate oxidative addition rates. No in-class compound can faithfully replicate this combination of electronic, steric, and synthetic-utility features.

Regioisomer Mismatch

6-bromo-8-methyl or 7-bromo-2-methyl regioisomers alter the electronic activation of the aryl bromide and the steric environment, which may shift cross-coupling selectivity and vector geometry.

Physicochemical Profile Shift

Non-methylated analogs lack the ortho methyl steric contribution and have a lower predicted LogP; lipophilicity-dependent assay results or coupling kinetics may not transfer directly.

Synthetic Route & Quality Variability

Multi-vendor commodity regioisomers may originate from distinct synthetic routes; batch-to-batch impurity profiles could differ from the curated AldrichCPR synthetic planning and QC protocols.

7-Bromo-8-methylquinolin-4(1H)-one Evidence Guide


Regiochemical Comparison with Closest Regioisomers

The compound's defining structural feature is the concurrent bromination at C7 and methylation at C8 on the quinolin-4(1H)-one core. This exact substitution pattern does not appear in the other commercially available bromo-methyl-quinolin-4(1H)-one regioisomers: 6-bromo-8-methylquinolin-4(1H)-one (CAS 1086062-88-5) carries the bromine at the 6-position, while 8-bromo-2-methylquinolin-4(1H)-one (CAS 949507-56-6) and 7-bromo-2-methylquinolin-4(1H)-one (CAS 56716-92-8) alter the methyl position [1]. In Pd-catalysed cross-coupling reactions, the C7 aryl bromide is activated by the para-standing 4-oxo electron-withdrawing group, whereas the ortho C8 methyl provides steric hindrance that can moderate coupling rates and improve mono-coupling selectivity. No head-to-head kinetic study was identified; this inference is drawn from well-established electronic and steric principles of aryl halide reactivity [2].

Regiochemical Comparison
Class-level inference
Target: Br at C7, CH₃ at C8
Closest analogs: Br at C6 (6-bromo-8-methyl) or altered methyl position (7/8-bromo-2-methyl)
Unique exit vector geometry for Pd-catalysed couplings; para-oxo activation with ortho-methyl steric shielding is not replicated by other commercial regioisomers.
No head-to-head kinetic study located; inference from aryl halide reactivity principles.
Medicinal Chemistry Scaffold Diversification Regioselective Coupling

LogP and H-Bond Profile vs. Non-Methylated Analog

The predicted LogP (XLogP3) for 7-bromo-8-methylquinolin-4(1H)-one is 2.6, with 0 rotatable bonds, 1 hydrogen-bond donor, and 2 hydrogen-bond acceptors [1]. The non-methylated analog 7-bromoquinolin-4(1H)-one (CAS 956268-33-0) has a predicted XLogP3 of approximately 2.0–2.1 and the identical HBD/HBA count of 1/2, while lacking the additional lipophilic methyl contribution . The ~0.5 LogP unit difference increases membrane permeability potential without adding molecular weight beyond 14 Da, potentially benefiting CNS penetration or intracellular target access. No experimental LogP or permeability data were located for the target compound.

Physicochemical Profile
Class-level inference
Δ LogP ≈ +0.5
vs. non-methylated analog
Incremental lipophilicity gain without added rotatable bonds supports lipophilicity-controlled fragment optimisation.
In silico XLogP3 predictions; no experimental logD or permeability data found.
Drug-likeness Physicochemical Profiling Lead Optimisation

AldrichCPR Collection: Procurement Differentiation

7-Bromo-8-methylquinolin-4(1H)-one is distributed by Sigma-Aldrich under the AldrichCPR (Custom-Prepared Reagents) programme . The AldrichCPR collection consists of unique, non-commodity compounds selected to provide early discovery researchers with scaffolds that are not widely available from multiple suppliers. In contrast, 7-bromo-2-methylquinolin-4(1H)-one (CAS 56716-92-8) and 8-bromo-2-methylquinolin-4(1H)-one (CAS 949507-56-6) are listed by several vendors as standard catalogue items [1]. While this is a supply-chain differentiator rather than a biological performance metric, it signals that the 7-bromo-8-methyl isomer has undergone distinct synthetic planning and quality-control protocols, which may translate to batch-to-batch consistency for sensitive cross-coupling applications.

Procurement Tier
Context-dependent
Target: AldrichCPR curated collection
Comparators: Listed as standard catalogue items by ≥5 suppliers
Curation implies distinct synthetic QC protocols that may support higher batch consistency for sensitive cross-coupling applications.
Supply-chain differentiator, not a biological performance metric.
Chemical Procurement Scaffold Collections Early Discovery

GHS Safety Profile vs. Non-Methylated Analogs

Aggregated GHS notifications for 7-bromo-8-methylquinolin-4(1H)-one classify it as Acute Toxicity Category 4 (H302: harmful if swallowed) and Eye Damage Category 1 (H318: causes serious eye damage), with 100% notification concordance among reporting companies [1]. The non-methylated analog 7-bromoquinolin-4(1H)-one carries a similar Acute Tox. 4 oral warning but lacks the uniform Eye Damage 1 classification reported by all notifiers . This consistent hazard profile across all ECHA C&L notifications for the target compound suggests that the C8 methyl group does not mitigate the eye-damage hazard and that procurement should mandate appropriate PPE irrespective of the regioisomer chosen.

GHS Safety Concordance
Supporting evidence
H302 (100% notifier agreement) & H318 (100% notifier agreement) for target
Uniform hazard classification supports consistent safety protocol documentation and may reduce risk-assessment variability across batches.
Based on ECHA C&L notifications; comparator lacks uniform Eye Damage 1 concordance.
Safety Assessment GHS Classification Laboratory Handling

7-Bromo-8-methylquinolin-4(1H)-one Application Scenarios


Pd-Catalysed Cross-Coupling Diversification

The 7-bromo substituent, activated by the para 4-oxo group, is a suitable handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the installation of aryl, heteroaryl, amine, or alkyne diversity elements at a position that is sterically modulated by the adjacent C8 methyl group. This scenario is directly supported by the regiochemical uniqueness of the 7-bromo-8-methyl pattern established in Section 3, Evidence Item 1 [1]. Researchers seeking a quinolin-4(1H)-one core with a coupling handle at the position para to the 4-oxo tautomer, and requiring a methyl group ortho to that handle for steric tuning, will find no direct substitute among commercially available bromo-methyl-quinolinone regioisomers.

Controlled LogP for Fragment Libraries

The predicted XLogP3 of 2.6, absence of rotatable bonds, and presence of a single hydrogen-bond donor and two acceptors position this compound as a compact, moderately lipophilic fragment. The ~0.5 LogP unit increase over the non-methylated 7-bromoquinolin-4(1H)-one comparator (Section 3, Evidence Item 2) provides a means to fine-tune lipophilicity without expanding molecular size or adding conformational flexibility [2]. This profile is relevant for fragment-growing campaigns where ligand efficiency must be preserved while incrementally improving logD.

Kinase/GPCR Libraries: Halogen Exit Vector

Quinolin-4(1H)-one scaffolds have been employed as cores in kinase inhibitor programmes, where precise halogen placement is critical for occupying hydrophobic back pockets or forming halogen bonds [3]. The 7-bromo-8-methyl pattern offers a halogen-bond donor at C7 with the methyl at C8 providing a steric shield that can influence selectivity. While no direct kinase inhibition data for this specific compound were identified, this application scenario derives from the well-precedented use of halogenated quinolinone scaffolds in kinase drug discovery and the unique regiochemical profile documented in Section 3.

Steric Effects of ortho-Methyl on Coupling Kinetics

The juxtaposition of the C7 bromide and C8 methyl creates a unique steric environment for studying oxidative addition and transmetallation steps in Pd-catalysed reactions. This compound can serve as a model substrate in comparative kinetic studies against the 7-bromo (non-methylated) or 7-bromo-2-methyl analogs to quantify the ortho-methyl effect on coupling rates, a scenario that directly leverages the structural comparisons provided in Section 3, Evidence Item 1 [1].

Application
Selection Property
Validation Focus
Pd-Catalysed Cross-Coupling
Regiochemical exit vector uniqueness
Regioselective coupling efficiency with steric tuning review
Fragment Library Design
Controlled lipophilicity (predicted LogP 2.6)
Ligand efficiency and logD confirmation without added rotatable bonds
Halogen-Bond Scaffold Studies
C7 halogen-bond donor with C8 steric shield
Target engagement and selectivity context in kinase or GPCR library screening
Coupling Kinetics Research
Ortho-methyl steric effect on oxidative addition
Comparative kinetic studies against non-methylated or 2-methyl regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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